molecular formula C18H18N2O4S B11712352 N-[(4-Methylphenyl)sulfonyl]tryptophan

N-[(4-Methylphenyl)sulfonyl]tryptophan

Cat. No.: B11712352
M. Wt: 358.4 g/mol
InChI Key: LFRLEBFHLCJPDU-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid is a complex organic compound that features both indole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid typically involves a multi-step process:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the sulfonamide-indole derivative with a suitable propanoic acid derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid can undergo various types of chemical reactions:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the sulfonamide group.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate biochemical pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)butanoic acid: Similar structure but with a butanoic acid moiety.

    3-(1H-Indol-3-yl)-2-(4-chlorobenzenesulfonamido)propanoic acid: Similar structure but with a chlorobenzene sulfonamide group.

Uniqueness

3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid is unique due to its specific combination of indole and sulfonamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-6-8-14(9-7-12)25(23,24)20-17(18(21)22)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRLEBFHLCJPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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